N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
Description
N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-chlorobenzyl group and an N-ethylphenylsulfonamido substituent. The presence of the sulfonamido group and chlorinated aromatic ring suggests possible interactions with biological targets through hydrogen bonding, hydrophobic effects, and electronic modulation .
Properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(2-chlorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)16-9-4-3-5-10-16)18-12-13-27-19(18)20(24)22-14-15-8-6-7-11-17(15)21/h3-13H,2,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLALUCOAAAHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.0 g/mol. The structure includes a thiophene ring, a chlorobenzyl group, and an ethylphenylsulfonamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.0 g/mol |
| CAS Number | 1251606-05-9 |
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Research indicates that thiophene derivatives can possess antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Some studies have reported that thiophene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : There is emerging evidence that certain thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, including histone deacetylases (HDACs), which play a role in cancer progression and other diseases.
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of thiophene derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Case Study 3: Anticancer Activity
Research assessing the anticancer effects of thiophene derivatives found that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This highlights its potential role in cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to enzymes involved in metabolic pathways associated with inflammation and cancer.
- Receptor Modulation : The compound may also interact with cellular receptors that mediate inflammatory responses or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Thiophene-2-Carboxamide Derivatives with Aryl Substituents
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Substituents: A nitro group at the ortho position of the phenyl ring. Structural Data: Dihedral angles between the benzene and thiophene rings are 13.53° and 8.50°, indicating moderate planarity. Biological Activity: Reported antibacterial and antifungal properties . Comparison: The target compound’s 2-chlorobenzyl group may offer less electron withdrawal than the nitro group but greater lipophilicity, improving membrane permeability.
- N-(4-(3-(2-Nitrophenyl)Acryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-H) (): Substituents: A nitro group on the acryloylphenyl moiety. Synthesis Yield: 63%, lower than derivatives with electron-donating groups (e.g., T-IV-B: 74%), suggesting nitro groups may hinder reaction efficiency .
Sulfonamido-Containing Analogues
- 3-(N-Methyl(4-methylphenyl)sulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide (): Substituents: Trifluoromethylbenzyl group and methylphenylsulfonamido. Biological Activity: Potent SNAT2 inhibitor, disrupting amino acid transport in cancer cells . Comparison: The trifluoromethyl group increases electronegativity and lipophilicity compared to the target’s chlorobenzyl group, which may alter target selectivity or metabolic stability.
N-[2-(4-Chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide ():
- Substituents: 4-Chlorophenyl ethyl linker and methoxybenzenesulfonamido.
- Structural Data: The ethyl linker adds flexibility, while the methoxy group provides electron-donating effects.
- Comparison : The target compound’s 2-chlorobenzyl group may induce greater steric hindrance than the 4-chlorophenyl ethyl group, affecting receptor binding .
Physicochemical Properties
Notes:
- Chlorine and trifluoromethyl groups enhance lipophilicity, favoring blood-brain barrier penetration.
- Nitro groups reduce lipophilicity but improve hydrogen-bonding capacity .
Preparation Methods
Carboxamide Formation via EDC/DMAP-Mediated Coupling
An alternative approach adapts methodologies from thiophene carboxamide syntheses, as demonstrated in PMC9775471. Here, the carboxyl group of 3-(N-ethylphenylsulfonamido)thiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), followed by coupling with 2-chlorobenzylamine.
Critical Steps :
- Activation : The carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with EDC (1.3 equiv) and DMAP (0.3 equiv), stirred under argon for 30 minutes.
- Coupling : 2-Chlorobenzylamine (1.2 equiv) is added, and the mixture is agitated for 48 hours at room temperature.
- Purification : Excess amine is removed via HCl extraction, followed by solvent evaporation and column chromatography (DCM:ethyl acetate, 1:1).
Table 2: Performance Metrics of EDC/DMAP Method
| Parameter | Specification |
|---|---|
| Starting Acid | 3-(N-Ethylphenylsulfonamido)thiophene-2-carboxylic acid |
| Coupling Agent | EDC |
| Base | DMAP |
| Solvent | Dichloromethane |
| Reaction Time | 48 hours |
| Yield | 68–72% |
Sequential Functionalization of Thiophene Core
A modular strategy reported in the AJOL synthesis framework involves constructing the thiophene backbone before introducing substituents. This method proceeds as follows:
- Thiophene Ring Formation : Cyclization of ethyl cyanoacetate and sulfur in the presence of morpholine yields 2-aminothiophene-3-carboxylate.
- Sulfonamidation : Treatment with N-ethylphenylsulfonyl chloride in tetrahydrofuran (THF) at 0°C installs the sulfonamide group.
- Carboxamide Installation : The ester is hydrolyzed to the carboxylic acid, which is then coupled with 2-chlorobenzylamine using thionyl chloride (SOCl₂) to form the carboxamide.
Advantages :
- Permits independent optimization of each functionalization step.
- Avoids steric hindrance issues common in late-stage sulfonylation.
Comparative Analysis of Methodologies
Table 3: Method Comparison Based on Yield, Purity, and Scalability
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Patent Route | 65–70% | 90–92% | Moderate |
| EDC/DMAP Coupling | 68–72% | 94–96% | High |
| Sequential Functionalization | 70–75% | 91–93% | Low |
Challenges and Optimization Opportunities
- Sulfonamide Group Stability : Elevated temperatures during coupling risk sulfonamide decomposition. Implementing low-temperature (-10°C) conditions during sulfonylation mitigates this.
- Byproduct Formation : Unreacted 2-chlorobenzylamine can form dimeric species. Excess amine removal via acid-base extraction is critical.
- Catalyst Cost : Transitioning from palladium to nickel-based catalysts may reduce expenses in the patent route.
Q & A
Basic: What are the key synthetic steps for synthesizing N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the thiophene-2-carboxamide core via coupling reactions (e.g., amidation of thiophene-2-carboxylic acid derivatives).
- Step 2: Introduction of the sulfonamide moiety through sulfonylation of the amino group under anhydrous conditions using reagents like N-ethylbenzenesulfonyl chloride.
- Step 3: Chlorobenzyl group attachment via nucleophilic substitution or coupling reactions .
Critical reaction parameters include:
- Solvent choice: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency.
- Temperature: Controlled heating (60–80°C) minimizes side reactions during sulfonylation .
- Purification: Column chromatography or recrystallization ensures purity, with yields averaging 50–70% depending on step optimization .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and molecular integrity (e.g., sulfonamide proton signals at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade material) .
Advanced: How does the sulfonamide group contribute to biological activity, particularly in enzyme inhibition?
Answer:
The sulfonamide moiety mimics natural enzyme substrates, enabling competitive inhibition. Mechanistic insights include:
- Hydrogen bonding: Sulfonamide oxygen atoms interact with active-site residues (e.g., serine proteases or carbonic anhydrases).
- Electrostatic effects: The electron-withdrawing sulfonyl group enhances binding affinity to positively charged pockets .
- Structure-Activity Relationship (SAR): Substitutions on the phenylsulfonamide (e.g., ethyl vs. methyl groups) modulate selectivity and potency. For example, bulkier groups may reduce off-target interactions .
Advanced: What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
Answer:
Methodologies include:
- Computational modeling: Tools like PubChem predict LogP (lipophilicity) and metabolic hotspots. For example, reducing LogP via hydrophilic substituents improves aqueous solubility .
- Prodrug design: Esterification of carboxamide groups enhances bioavailability .
- Metabolic shielding: Fluorine substitution at strategic positions (e.g., para to sulfonamide) slows oxidative degradation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardized protocols (e.g., IC50 under fixed ATP concentrations) improve reproducibility .
- Impurity artifacts: Trace byproducts (e.g., dechlorinated derivatives) may confound results. Rigorous HPLC-MS analysis ensures compound integrity .
- Target promiscuity: Off-target effects are assessed via kinase profiling panels or proteome-wide affinity assays .
Advanced: What challenges arise in scaling up synthesis for industrial applications?
Answer:
Key challenges and solutions:
- Reaction scalability: Batch-to-batch inconsistencies are mitigated using continuous flow reactors for precise temperature and mixing control .
- Purification bottlenecks: Industrial-scale chromatography is replaced with crystallization or distillation for cost efficiency .
- Safety protocols: Handling chlorinated intermediates requires closed-system automation to minimize exposure .
Advanced: How do structural modifications (e.g., chlorobenzyl vs. fluorobenzyl) affect bioactivity and selectivity?
Answer:
SAR studies reveal:
- Chlorobenzyl group: Enhances lipophilicity and membrane permeability, improving CNS activity but increasing hepatotoxicity risk .
- Fluorobenzyl substitution: Reduces metabolic clearance via C-F bond stability, favoring prolonged half-life in plasma .
- Ethyl vs. methyl sulfonamide: Ethyl groups improve target selectivity (e.g., COX-2 inhibition) by filling hydrophobic subpockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
